1,3,5-Triheptylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

1,3,5-Triheptylbenzene is synthesized through specific organic reactions. A study on the synthesis of similar organic compounds using 1,3,5-triethynylbenzene building blocks reveals intricate methods involving organometallic dendrimers and σ-acetylide synthetic methodologies (Leininger, Stang, & Huang, 1998). Additionally, the preparation of related compounds like 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene indicates complex synthetic pathways starting from benzene (Wallace et al., 2005).

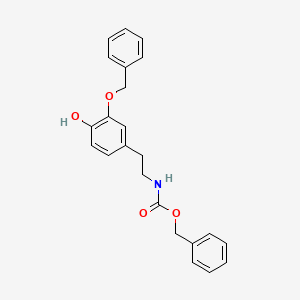

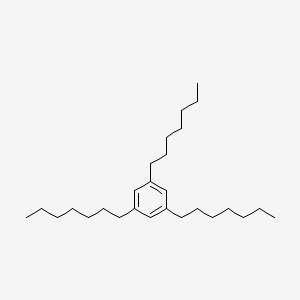

Molecular Structure Analysis

The molecular structure of 1,3,5-Triheptylbenzene and related compounds is characterized by unique geometries and electron distribution. Studies on related compounds like 1,3,5-tridehydrobenzene have revealed significant insights into the electronic structures and geometries of these molecules (Slipchenko & Krylov, 2003).

Chemical Reactions and Properties

1,3,5-Triheptylbenzene undergoes various chemical reactions, reflecting its reactivity and interaction with other compounds. For example, studies on compounds like 1,3,5-tris(chloromercurio)benzene highlight specific reactions and structural transformations (Rot et al., 2000).

Physical Properties Analysis

The physical properties of 1,3,5-Triheptylbenzene, such as melting point, boiling point, and solubility, are crucial in understanding its behavior in different conditions. Research on similar compounds can provide insights into these properties. For instance, the study of the crystal and molecular structure of 1,3,5-trifluorobenzene offers valuable information about the physical characteristics of such compounds (Ramondo et al., 1992).

Chemical Properties Analysis

The chemical properties of 1,3,5-Triheptylbenzene, including reactivity, stability, and interaction with other chemicals, are essential for its application in various fields. Research on related benzene derivatives, like tris(benzocyclobutadieno)benzene, sheds light on the chemical behavior and stability of these compounds (Diercks & Vollhardt, 1986).

Scientific Research Applications

Electronic Structures : The ground and low-lying electronic states of 1,3,5-tridehydrobenzene triradicals were characterized, providing insights into their electronic structures, which are crucial for applications in electronic and photonic materials (Slipchenko & Krylov, 2003).

Supramolecular Chemistry : 1,3,5-Triethylbenzenes are used as supramolecular templates to organize molecular-recognition elements, helping in the design of molecular receptors and sensors (Wang & Hof, 2012).

Synthesis of Organic Compounds : The preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from derivatives of 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene has been documented, indicating its use as a versatile molecular scaffold in organic synthesis (Wallace et al., 2005).

Organometallic Dendrimers : Research on organoplatinum dendrimers using 1,3,5-Triethynylbenzene building blocks showcases its application in the synthesis of complex organometallic structures (Leininger, Stang, & Huang, 1998).

Molecular Receptors : 1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene compounds have been used as scaffolds for molecular receptors, indicating their importance in the development of chemical sensors and binding agents (Anslyn et al., 2005).

properties

IUPAC Name |

1,3,5-triheptylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTYXTUCGMCWKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=CC(=C1)CCCCCCC)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336527 |

Source

|

| Record name | 1,3,5-Triheptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triheptylbenzene | |

CAS RN |

29536-29-6 |

Source

|

| Record name | 1,3,5-Triheptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.